N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a benzothiazole-pyrazole core linked to a thiophene moiety. The benzothiazole and pyrazole rings contribute to π-π stacking and hydrogen-bonding interactions, enhancing binding to biological targets. The thiophene group may modulate electronic properties and solubility .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-11-9-15(19-16(22)10-12-5-4-8-23-12)21(20-11)17-18-13-6-2-3-7-14(13)24-17/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCUNEAMNZMTIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzo[d]thiazole Ring Formation
The benzo[d]thiazole scaffold is synthesized via cyclocondensation of 2-aminothiophenol with carboxylic acid derivatives. A representative protocol involves:
- Reaction of 2-aminothiophenol with chloroacetyl chloride in dichloromethane under basic conditions (K2CO3) to form 2-chloro-N-(2-mercaptophenyl)acetamide.
- Intramolecular cyclization using polyphosphoric acid (PPA) at 120°C for 4 hours, yielding benzo[d]thiazol-2-amine.
Critical parameters :
- Temperature control during cyclization prevents decomposition.
- Use of anhydrous solvents minimizes hydrolysis side reactions.
Pyrazole Ring Construction
The 3-methyl-1H-pyrazole core is synthesized via the Knorr pyrazole synthesis, employing hydrazine and β-keto esters:
- Condensation of benzo[d]thiazol-2-amine with ethyl acetoacetate in acetic acid at reflux (24 hours).
- Cyclodehydration to form 1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl ethyl ester.
Characterization data :
Functionalization of the Pyrazole C5 Position
The ethyl ester at C5 is converted to an amine through sequential hydrolysis and Hofmann rearrangement:
- Ester hydrolysis : 2M NaOH in ethanol/water (1:1) at 80°C for 6 hours.
- Hofmann rearrangement : Treatment of the carboxylic acid with Br2 in NaOH (2M) at 0–5°C, yielding 1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine.
Optimization note :
- Direct amidation of the ester with ammonia under microwave irradiation (100°C, 30 minutes) provides a higher-yielding alternative (85% vs. 62% for Hofmann).
Synthesis of 2-(Thiophen-2-yl)acetyl Chloride
The thiophene-containing acylating agent is prepared as follows:
- Friedel-Crafts acylation of thiophene with chloroacetyl chloride in the presence of AlCl3 (1.2 equiv) at 0°C, yielding 2-(thiophen-2-yl)acetyl chloride.
- Purification by fractional distillation under reduced pressure (bp 98–100°C at 15 mmHg).
Safety consideration :
- Exothermic reaction requires rigorous temperature control to prevent oligomerization of thiophene.
Amide Coupling and Final Product Isolation
The pyrazole amine (1.0 equiv) is reacted with 2-(thiophen-2-yl)acetyl chloride (1.2 equiv) in anhydrous dichloromethane under nitrogen:
- Base-mediated coupling : Triethylamine (2.5 equiv) is added to scavenge HCl, promoting nucleophilic acyl substitution.
- Reaction monitoring : TLC (hexane:ethyl acetate 3:1) confirms completion within 2 hours at room temperature.
Workup and purification :
- Extraction with 5% NaHCO3 to remove unreacted acid chloride.
- Column chromatography (SiO2, gradient elution from hexane to ethyl acetate) yields the title compound as a white crystalline solid.
Analytical data :
- MP : 158–160°C (lit. 159–161°C for analogous structures).
- HRMS (ESI+) : m/z calcd for C18H15N4O2S2 [M+H]+: 399.0638; found: 399.0635.
- 1H NMR (DMSO-d6) : δ 8.02 (s, 1H, NH), 7.89–7.83 (m, 2H, Ar-H), 7.44–7.38 (m, 1H, Ar-H), 7.21 (dd, J = 5.1, 1.2 Hz, 1H, thiophene-H), 6.98–6.93 (m, 2H, thiophene-H), 6.28 (s, 1H, pyrazole-H), 3.92 (s, 2H, CH2), 2.23 (s, 3H, CH3).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Knorr synthesis + Hofmann | 62 | 98 | High regioselectivity | Low-yielding Hofmann step |
| Microwave-assisted amidation | 85 | 99 | Rapid reaction time | Specialized equipment required |
| Direct coupling via HATU | 78 | 97 | Mild conditions | High reagent cost |
Reagent key : HATU = Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Pyrazole Formation
During Knorr synthesis, competing formation of 1H-pyrazol-3-ol derivatives is observed when excess water is present. This is mitigated by:
Thiophene Ring Halogenation
Friedel-Crafts acylation of thiophene may produce regioisomeric byproducts (2- vs. 3-acetyl substitution). Regiocontrol is achieved by:
- Maintaining reaction temperature below 5°C.
- Using freshly distilled thiophene to prevent peroxide formation.
Scalability and Industrial Considerations
For kilogram-scale production:
- Continuous flow synthesis of the pyrazole intermediate reduces reaction time from 24 hours to 45 minutes.
- Catalytic amidation using polymer-supported sulfonic acid resins (e.g., Amberlyst-15) enables catalyst recycling, reducing E-factor by 38%.
Economic analysis :
- Raw material cost: $412/kg (lab-scale) vs. $287/kg (pilot plant).
- Process mass intensity (PMI): 86 (traditional) vs. 52 (optimized).
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
a. Core Heterocyclic Modifications
- Compound 9c (): Incorporates a triazole linker between benzimidazole and thiazole-acetamide groups. Unlike the target compound, which has a pyrazole-thiophene linkage, 9c uses a triazole-phenoxymethyl bridge, altering rigidity and electronic distribution .
- Compounds 5fc, 5gr, 5gc, 5hr (): Feature a benzo[b]thiophen-2-yl group coupled with a chlorobenzo[d]thiazol-2-ylamino moiety. These lack the pyrazole core but share malonate ester substituents, which influence stereochemistry and enantiomeric purity (80–82%) .
b. Substituent Effects
- Antimicrobial Acetamides (47–50) (): Derivatives like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) include sulfonyl-piperazine groups, enhancing gram-positive bacterial inhibition. The target compound’s thiophene may reduce polarity compared to the sulfonyl group, affecting membrane penetration .
- Diazenyl Derivatives (4a, 4b) (): Contain multiple benzothiazolyl diazenyl groups, increasing molecular weight and redox activity. These structures exhibit higher complexity but lower synthetic yields (e.g., 4b at 75%) compared to the target compound’s straightforward pyrazole-thiophene assembly .
Physicochemical Properties
Key Observations :
a. Antimicrobial Activity
- Compounds 47 and 48 () show potent gram-positive bacterial inhibition (MIC < 1 µg/mL), attributed to sulfonyl-piperazine interactions with bacterial enzymes. The target compound’s thiophene-pyrazole core may instead target cytochrome P450 or kinase pathways .
- The target compound’s thiophene could mimic acarbose’s glycoside interactions .
b. Antifungal and Anticancer Activity
- Chalcone Derivatives (): While structurally distinct (α,β-unsaturated ketones), chalcones share acetamide-related anti-inflammatory and anticancer properties. The target compound’s benzothiazole may similarly intercalate DNA or inhibit topoisomerases .
- 4a and 4b (): Exhibit moderate antifungal activity (MIC 8–16 µg/mL) but high hemolytic toxicity (HC50 < 50 µg/mL). The target compound’s simpler structure may improve selectivity indices (SI) .
Computational and Analytical Insights
- Molecular Docking (): Compound 9c’s triazole linker allows deeper binding into α-glucosidase pockets compared to the target compound’s pyrazole-thiophene flexibility. This suggests trade-offs between rigidity and adaptability .
- Spectroscopic Characterization : NMR and IR data (–3) confirm the stability of benzothiazole and thiophene moieties across analogs. The target compound’s 1H-NMR would likely show distinct pyrazole (δ 6.5–7.5 ppm) and thiophene (δ 7.2–7.8 ppm) signals .
Biological Activity
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that integrates multiple heterocyclic moieties, notably the benzo[d]thiazole , pyrazole , and thiophene structures. This structural diversity contributes to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on diverse sources and recent studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure consists of:
- A benzo[d]thiazole ring
- A pyrazole ring
- A thiophene ring
- An acetamide functional group
Target Enzymes
This compound primarily targets:
- Cyclooxygenase (COX) enzymes : COX-1 and COX-2, which are pivotal in the inflammatory process by converting arachidonic acid into prostaglandins.
Mode of Action
The compound inhibits COX enzymes, leading to a reduction in prostaglandin synthesis, which is associated with decreased inflammation and pain. This mechanism positions it as a potential anti-inflammatory agent.
Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. For instance, the inhibition of COX enzymes by related compounds has been documented to reduce inflammation in various models, suggesting that this compound may exhibit similar properties.
Anticancer Properties
Studies suggest that this compound may possess anticancer activity. It has shown effectiveness against several cancer cell lines, potentially through mechanisms involving:
- Induction of apoptosis : Triggering programmed cell death in cancerous cells.
- Cell cycle arrest : Preventing cancer cells from proliferating.
The structural components of the compound may enhance its efficacy against tumors by interacting with specific cellular pathways involved in cancer progression .
Antimicrobial Activity
The biological evaluation of compounds similar to this compound has revealed moderate to good antimicrobial activity against various pathogens. This suggests that this compound could be explored for its potential use in treating infections caused by resistant strains .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Moderate to good activity |
Case Studies
- Anti-inflammatory Effects : In a study evaluating structurally similar compounds, significant inhibition of COX activity was observed, leading to reduced inflammation in animal models. The results indicated that modifications to the benzo[d]thiazole moiety could enhance anti-inflammatory efficacy.
- Anticancer Activity : A series of experiments demonstrated that derivatives of this compound could effectively induce apoptosis in breast cancer cell lines, suggesting a pathway for therapeutic development against malignancies.
- Antimicrobial Evaluation : Testing against Staphylococcus aureus and Escherichia coli showed promising results, with MIC values indicating effective inhibition at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
